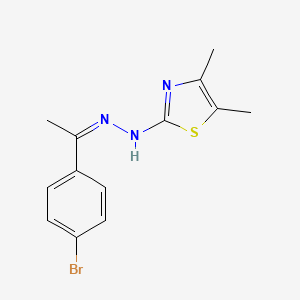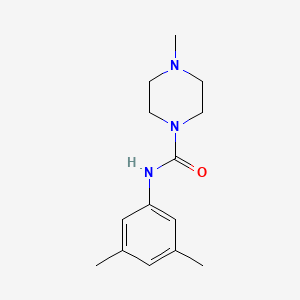![molecular formula C20H23N3O2 B5292107 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5292107.png)
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide, also known as BAY 41-2272, is a chemical compound that has gained considerable attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of drugs known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have various physiological and biochemical effects.
Mecanismo De Acción
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 acts as a sGC stimulator, which means that it enhances the activity of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in various physiological processes such as vasodilation, platelet aggregation, and smooth muscle relaxation. By stimulating the activity of sGC, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 increases the production of cGMP, which leads to vasodilation, anti-inflammatory, and anti-fibrotic effects.
Biochemical and Physiological Effects
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have various biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, including the lungs, heart, and kidneys. Additionally, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to decrease pulmonary arterial pressure in animal models of pulmonary arterial hypertension. Furthermore, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to decrease the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and endothelial cells. Moreover, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to decrease the production of extracellular matrix proteins, such as collagen and fibronectin, which are involved in the development of fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in lab experiments is its specificity for sGC. Unlike other drugs that target cGMP, such as phosphodiesterase inhibitors, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 specifically targets sGC, which can lead to more specific and targeted effects. Additionally, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to be effective in various animal models of disease, which suggests that it has potential as a therapeutic agent. However, one of the limitations of using 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in lab experiments is its cost. 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 is a relatively expensive compound, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in scientific research. One potential direction is the use of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in the treatment of fibrotic diseases. 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have anti-fibrotic effects in various animal models of disease, which suggests that it may be useful in the treatment of fibrosis in humans. Additionally, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 may have potential as a treatment for pulmonary arterial hypertension, a disease that currently has limited treatment options. Overall, the potential therapeutic uses of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 make it an exciting area of research for future studies.
Conclusion
In conclusion, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 is a chemical compound that has gained considerable attention in scientific research due to its potential as a therapeutic agent. The synthesis of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 is a multi-step process that involves several chemical reactions. 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been extensively studied for its potential therapeutic uses in various diseases. It acts as a sGC stimulator, which enhances the activity of sGC, leading to vasodilation, anti-inflammatory, and anti-fibrotic effects. 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have various biochemical and physiological effects, including increasing cGMP levels and decreasing pulmonary arterial pressure. One of the advantages of using 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in lab experiments is its specificity for sGC. However, one of the limitations is its cost. There are several future directions for the use of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in scientific research, including the treatment of fibrotic diseases, inflammatory diseases, and pulmonary arterial hypertension.
Métodos De Síntesis
The synthesis of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 is a multi-step process that involves several chemical reactions. The starting materials for the synthesis are 4-cyanophenol and 4-(diethylamino)-2-methylbenzaldehyde. The first step involves the reaction of 4-cyanophenol with 2-chloroacetic acid in the presence of a base to form 2-(4-cyanophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(4-cyanophenoxy)acetyl chloride. The final step involves the reaction of 2-(4-cyanophenoxy)acetyl chloride with 4-(diethylamino)-2-methylbenzaldehyde in the presence of a base to form 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272.
Aplicaciones Científicas De Investigación
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been extensively studied for its potential therapeutic uses in various diseases. It has been shown to have vasodilatory effects, which can be beneficial in the treatment of hypertension and pulmonary arterial hypertension. Additionally, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have anti-fibrotic effects, which can be beneficial in the treatment of fibrotic diseases such as liver cirrhosis and pulmonary fibrosis.
Propiedades
IUPAC Name |
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-4-23(5-2)17-8-11-19(15(3)12-17)22-20(24)14-25-18-9-6-16(13-21)7-10-18/h6-12H,4-5,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHUUMKATAQLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)
![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)
![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)
